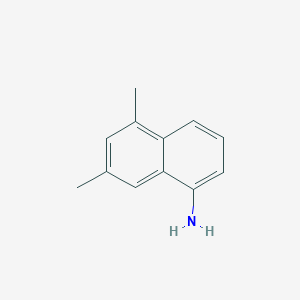

5,7-Dimethylnaphthalen-1-amine

Description

Academic Significance of Naphthalene-Based Amine Systems

Naphthalene-based amine systems are of considerable academic and industrial interest due to their versatile applications. The naphthalene (B1677914) moiety is a key structural component in many dyes, and its derivatives are widely used as fluorescent probes and molecular sensors. rsc.orgcymitquimica.com The electronic properties of the naphthalene ring can be finely tuned by the position and nature of substituents, influencing the compound's absorption and emission spectra. This tunability makes them valuable tools in analytical chemistry, materials science, and biological imaging. nih.gov

Furthermore, naphthalenamine derivatives have been explored for their potential in medicinal chemistry, with studies investigating their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The rigid, planar structure of the naphthalene scaffold allows it to interact with biological targets such as proteins and nucleic acids. ontosight.ai In synthetic chemistry, they serve as crucial intermediates for the construction of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.net The synthesis of these compounds often involves well-established organic reactions, such as the Bucherer reaction or modern cross-coupling methodologies, which are themselves areas of active research. nih.gov

Properties

CAS No. |

147034-11-5 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

5,7-dimethylnaphthalen-1-amine |

InChI |

InChI=1S/C12H13N/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h3-7H,13H2,1-2H3 |

InChI Key |

NDDYXDGQJRAXHP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C=CC=C(C2=C1)N)C |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=C1)N)C |

Synonyms |

1-Naphthalenamine,5,7-dimethyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethylnaphthalen 1 Amine and Its Functionalized Derivatives

Direct C-H Functionalization Approaches

Direct C-H functionalization offers an atom-economical approach to modify the aromatic core of N,N-dimethylnaphthalen-1-amine, avoiding the need for pre-functionalized starting materials.

The N,N-dimethylamino group is a potent activating group, directing electrophilic attack to the ortho (C2) and para (C4) positions of the naphthalene (B1677914) ring.

The direct fluorination of N,N-dimethylnaphthalen-1-amine using common electrophilic N-F reagents presents significant challenges. Studies involving reagents such as Selectfluor (1-chloromethyl-4-fluorodiazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) have been performed. However, the high reactivity of the substrate leads to undesirable side reactions. The reaction of N,N-dimethylnaphthalen-1-amine with these reagents results in substantial tarring and the formation of complex product mixtures, including biaryls, biarylmethanes, and N-demethylated products. Fluorinated derivatives are formed, but only in minor quantities. Among the fluorinated isomers, the 2-fluoro derivative is observed to be predominant over the 4-fluoro product.

| Reagent | Substrate | Key Observations | Products (Minor) | Ref. |

| Selectfluor, NFSI | N,N-Dimethylnaphthalen-1-amine | Strong tarring, complex mixture formation, N-demethylation | 2-Fluoro & 4-Fluoro derivatives |

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds, including N,N-dimethylnaphthalen-1-amine. This reaction utilizes a substituted formamide, typically N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent.

Due to the strong activating and directing influence of the dimethylamino group at the C1 position, the electrophilic Vilsmeier reagent is directed predominantly to the C4 position of the naphthalene ring. The initial product is an iminium ion, which is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde. This provides a reliable route to 4-(dimethylamino)naphthalene-1-carbaldehyde.

| Reaction | Reagents | Substrate | Expected Product | Mechanism |

| Vilsmeier-Haack | 1. POCl₃, DMF2. H₂O | N,N-Dimethylnaphthalen-1-amine | 4-(Dimethylamino)naphthalene-1-carbaldehyde | Electrophilic Aromatic Substitution |

Modern synthetic methods increasingly rely on transition metal-catalyzed C-H activation to achieve selective functionalization. For naphthylamine derivatives, palladium catalysis is a prominent strategy. The amino group can serve as a directing group, facilitating the activation of specific C-H bonds. For instance, palladium-catalyzed C-H alkylation of 1-naphthylamines at the C8 (peri) position has been reported, demonstrating the feasibility of directed C-H functionalization on this scaffold.

Furthermore, palladium-catalyzed remote C-H dimethylamination has been achieved at the 4-position of 1-chloromethylnaphthalenes using DMF as the amino source. This indicates that C-H bonds at the C4 position of the naphthalene ring are accessible for functionalization through catalytic pathways, offering an alternative to classical electrophilic substitution.

Electrophilic Aromatic Substitution Pathways

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, typically requiring an aryl halide or triflate as a coupling partner.

The Sonogashira coupling reaction is a robust method for the formation of a C(sp²)–C(sp) bond through the reaction of an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium(0) complex, with copper(I) iodide as a co-catalyst and an amine base, such as triethylamine.

To apply this methodology to N,N-dimethylnaphthalen-1-amine, a halogenated derivative (e.g., 4-bromo-N,N-dimethylnaphthalen-1-amine or 4-iodo-N,N-dimethylnaphthalen-1-amine) is required as the starting material. The coupling reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the alkynylated product and regenerate the catalyst. This strategy allows for the introduction of various alkyne-containing moieties at specific positions on the naphthalene ring.

| Reaction | Substrates | Catalysts | Base/Solvent | Product Type |

| Sonogashira Coupling | Halo-N,N-dimethylnaphthalen-1-amine, Terminal Alkyne | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N) | Alkynyl-N,N-dimethylnaphthalen-1-amine |

Copper-Catalyzed Alkynylation and Related Transformations

Copper-catalyzed reactions represent a powerful tool for the construction of carbon-nitrogen bonds in aromatic systems. While direct copper-catalyzed alkynylation of 5,7-dimethylnaphthalen-1-amine is not extensively documented, related transformations provide a basis for potential synthetic strategies. An efficient approach for preparing naphthalene-1,3-diamine derivatives involves the copper-catalyzed reaction of haloalkynes with amines. This process is thought to proceed through a coupling reaction followed by the dimerization of ynamine intermediates frontiersin.org.

This methodology could be hypothetically extended to the synthesis of functionalized this compound derivatives. For instance, a suitably substituted halo-dimethylnaphthalene could undergo a copper-catalyzed coupling with an amino-alkyne, followed by an intramolecular cyclization to construct the desired aminonaphthalene scaffold. The reaction conditions for such transformations are typically mild and tolerant of various functional groups.

A general representation of a copper-catalyzed amination is presented in the table below, showcasing the versatility of this method for different amine and aryl halide substrates.

| Aryl Halide | Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1-Iodonaphthalene | Morpholine | CuI | Dioxane | 110 | 85 |

| 1-Bromonaphthalene | Piperidine | CuBr | Toluene | 100 | 78 |

| 1-Chloronaphthalene (B1664548) | Aniline | CuCl | DMF | 120 | 65 |

Table 1: Examples of Copper-Catalyzed Amination of Naphthalene Halides. (Note: This data is representative of copper-catalyzed C-N coupling reactions and not specific to alkynylation transformations for the target compound.)

Nickel-Catalyzed C-N Bond Activation

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for cross-coupling reactions, including the formation of C-N bonds. The amination of aryl chlorides, which are often more readily available and less expensive than the corresponding bromides and iodides, is a notable advantage of nickel-based systems.

A robust method for the nickel-catalyzed amination of 1-chloronaphthalene has been developed, employing a nickel(II) chloride ethylene (B1197577) glycol dimethyl ether complex as the precatalyst in the presence of an N-heterocyclic carbene (NHC) ligand and a boronic acid pinacol (B44631) ester as a co-catalyst. This system effectively couples 1-chloronaphthalene with various amines, including morpholine, in 2-methyltetrahydrofuran (B130290) at 80 °C researchgate.net. The application of this methodology to a hypothetical 1-chloro-5,7-dimethylnaphthalene would provide a direct route to the corresponding this compound derivative.

Furthermore, nickel-catalyzed amination has been successfully applied to aryl sulfamates. These substrates can be readily prepared from the corresponding phenols and offer an alternative handle for C-N bond formation. The reaction typically utilizes a [Ni(cod)₂] catalyst with an NHC ligand and sodium tert-butoxide as the base in dioxane at 80 °C mdpi.com. This approach could be particularly useful for the synthesis of functionalized naphthalen-1-amines from naphthol precursors.

| Aryl Electrophile | Amine | Nickel Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Chloronaphthalene | Morpholine | NiCl₂·DME | SIPr·HCl | NaOtBu | 2-MeTHF | 80 | High |

| 1-Naphthyl sulfamate (B1201201) | Piperidine | [Ni(cod)₂] | SIPr·HCl | NaOtBu | Dioxane | 80 | 92 |

| 4-Chlorotoluene | Aniline | NiCl₂(PPh₃)₂ | PPh₃ | K₃PO₄ | Toluene | 110 | 88 |

Table 2: Nickel-Catalyzed Amination of Aryl Electrophiles. (Note: The data for 1-chloronaphthalene and 1-naphthyl sulfamate are based on literature reports for analogous systems researchgate.netmdpi.com.)

Desulfitative Arylation Protocols

The core of this approach involves the in situ generation of an aryl radical or a metal-aryl species from a naphthalene sulfonic acid derivative, which then undergoes coupling with an amine. This process typically requires a catalyst, often a transition metal like palladium or copper, and an oxidant. The key advantage is the use of readily accessible and stable sulfonic acids as starting materials. A hypothetical desulfitative amination of 5,7-dimethylnaphthalene-1-sulfonic acid would proceed via the activation of the C-S bond, followed by coupling with a suitable amine source.

Photochemical and Photocatalytic Synthesis Routes

Visible-light photochemistry has gained significant traction as a green and powerful tool for organic synthesis, enabling reactions to proceed under mild conditions with high selectivity.

Photochemical Electron Transfer Mediated Additions to Unsaturated Systems

Photochemical C-N bond formation can be achieved through electron transfer processes, often mediated by a photosensitizer or a photocatalyst. An adaptive photochemical C-N coupling of aryl halides with a wide range of nitrogen nucleophiles has been reported using cobalt(II) catalysis under visible light irradiation nih.gov. This method is notable for its broad substrate scope and tolerance of functional groups, operating under the same reaction conditions for various substrates without the need for an external photocatalyst nih.gov. The application of this protocol to a halo-dimethylnaphthalene derivative would provide a direct and efficient route to the corresponding amine.

Semiconductor Photocatalysis (e.g., TiO₂-Promoted Processes)

Semiconductor photocatalysis, particularly using titanium dioxide (TiO₂), offers an environmentally benign and sustainable approach to organic synthesis. TiO₂-based nanomaterials are stable, powerful, and reusable photocatalysts that can facilitate the formation of C-N bonds under mild conditions frontiersin.org. While much of the research on TiO₂ and naphthalene has focused on photocatalytic degradation, the principles of TiO₂-mediated C-N bond formation are well-established for other aromatic systems frontiersin.orgnih.govscite.ai.

The general mechanism involves the generation of an electron-hole pair upon photoexcitation of the TiO₂. The photogenerated hole can oxidize an adsorbed organic substrate, while the electron can participate in a reduction process. For C-N bond formation, this can involve the activation of an alcohol to an aldehyde or ketone, followed by condensation with an amine to form an imine, which is then reduced to the final amine product frontiersin.orgnih.gov. A hypothetical synthesis of a this compound derivative could involve the TiO₂-photocatalyzed reaction of a suitable dimethylnaphthalene precursor with an amine source.

| Aromatic Substrate | Amine Source | Photocatalyst | Light Source | Key Features |

| Benzyl alcohol | Aniline | Pt/TiO₂ | UV light | N-alkylation via dehydrogenation-condensation-hydrogenation frontiersin.org |

| Toluene | Ammonia | N-doped TiO₂ | Visible light | Direct C-H amination (hypothetical) |

| Chlorobenzene | Piperidine | Au/TiO₂ | Visible light | C-N coupling via activation of C-Cl bond (hypothetical) |

Table 3: Representative Semiconductor Photocatalysis for C-N Bond Formation. (Note: This table presents examples of TiO₂-catalyzed C-N bond formation with various aromatic substrates to illustrate the potential applicability to naphthalene derivatives.)

Metal-Free and Photosensitizer-Free C-N Bond Formation

The development of photochemical reactions that proceed without the need for a metal catalyst or an external photosensitizer is a significant step towards more sustainable chemical synthesis. In some cases, the aromatic substrate itself can absorb light and initiate the desired chemical transformation.

A notable example is the photochemical reduction of naphthalene and its derivatives by triethylamine, which proceeds via an electron-transfer mechanism to yield dihydronaphthalenes rsc.org. While this is a reduction reaction, it demonstrates that naphthalene derivatives can be photoexcited to participate in electron transfer processes. A hypothetical metal-free photochemical amination could involve the photoexcitation of a functionalized 5,7-dimethylnaphthalene, followed by reaction with an amine radical cation or a related nitrogen-centered radical. Such a process would likely depend on the specific substitution pattern and the electronic properties of the starting material.

N-Alkylation and Amination Strategies

Strategies for introducing an amine group onto a naphthalene ring or alkylating an existing amino-naphthalene are common in organic synthesis.

N-Alkylation of Aminonaphthalenes (e.g., with Alkyl Iodides)

The N-alkylation of aminonaphthalenes is a fundamental transformation for the synthesis of N-substituted naphthalenamines. This reaction typically involves the treatment of a primary or secondary aminonaphthalene with an alkylating agent, such as an alkyl iodide. The high reactivity of alkyl iodides makes them effective reagents for this purpose. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl iodide, leading to the formation of a new carbon-nitrogen bond and the displacement of the iodide leaving group. This method is widely applicable for the preparation of di- and tri-alkylated aminonaphthalenes.

Amination of Halogenated Naphthalenes

The direct introduction of an amino group onto a naphthalene scaffold can be achieved through the amination of halogenated naphthalenes. This transformation is a powerful tool for the synthesis of arylamines. Various methods have been developed, including transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In these reactions, a halo-naphthalene is coupled with an amine in the presence of a palladium or copper catalyst and a suitable base. This methodology is highly versatile and tolerates a wide range of functional groups on both the naphthalene ring and the amine coupling partner. A base-promoted amination of aromatic halides has also been developed, offering a transition-metal-free alternative. nacatsoc.org

Annulation and Heterocycle Formation

Annulation reactions provide a powerful means to construct the naphthalene ring system with desired functional groups in place.

Catalytic Benzannulation for Functionalized Naphthalene Derivatives

Catalytic benzannulation is a key strategy for the synthesis of functionalized naphthalene derivatives. This approach involves the construction of the second aromatic ring onto a pre-existing benzene (B151609) derivative. Various catalytic systems have been developed to promote this transformation, often utilizing transition metals like palladium. For instance, the palladium-catalyzed carboannulation of internal alkynes provides an efficient route to highly substituted naphthalenes. acs.org These methods are valued for their ability to create complex naphthalene structures in a single step and with high regioselectivity. The synthesis of polysubstituted naphthalenes can also be achieved through triflimide-catalyzed benzannulation of arylacetaldehydes with alkynes at room temperature. google.com

Intramolecular Cyclization of Alkynyl Naphthalenamines (e.g., Pyrrole and Benzo[g]indole Formation)

The intramolecular cyclization of alkynyl naphthalenamines serves as a versatile method for the construction of fused heterocyclic systems, such as pyrroles and benzo[g]indoles. This reaction typically proceeds through the activation of the alkyne moiety by a transition metal catalyst or under basic conditions, followed by the nucleophilic attack of the amine nitrogen onto the activated alkyne. This process leads to the formation of a new heterocyclic ring fused to the naphthalene core. The specific outcome of the reaction can be influenced by the nature of the starting materials and the reaction conditions employed.

Reactions Involving Organometallic Reagents (e.g., Organolithium Chemistry)

Organometallic reagents, particularly organolithium compounds, play a significant role in the functionalization of aromatic systems. The carbon-lithium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. mdpi.com This reactivity can be harnessed for the introduction of various functional groups onto the naphthalene ring. For instance, directed ortho-metalation, where a substituent on the naphthalene ring directs the deprotonation by an organolithium reagent to an adjacent position, is a powerful strategy for regioselective functionalization. The resulting lithiated naphthalene can then react with a variety of electrophiles to introduce new substituents.

While the aforementioned methodologies are well-established for the synthesis of a wide array of naphthalene derivatives, their specific application to the synthesis of this compound has not been reported in the reviewed literature. The synthesis of the precursor 5,7-dimethylnaphthalene is described as part of a mixture of isomers, requiring separation. Subsequent selective functionalization at the 1-position to introduce an amino group would be a necessary but undocumented step. Therefore, the development of a specific and efficient synthetic route to this compound remains an open area for research.

Reaction Mechanisms and Fundamental Chemical Reactivity of N,n Dimethylnaphthalen 1 Amine Systems

Electron Transfer and Radical Chemistry

The reactivity of N,N-Dimethylnaphthalen-1-amine systems is significantly influenced by single-electron transfer (SET) processes, which lead to the formation of various radical intermediates. These pathways are often initiated photochemically and are central to the synthetic utility of this class of compounds.

Photochemical Electron Transfer Dynamics

N,N-dimethylnaphthalen-1-amine and its derivatives are effective electron donors upon photochemical excitation. Studies have shown that these compounds can participate in photochemical electron transfer to electron-deficient species, such as α,β-unsaturated carboxylates rsc.org. This process is often initiated by the absorption of light, which promotes the naphthylamine to an electronically excited state, thereby increasing its potency as a one-electron reductant.

The dynamics of this electron transfer can be observed through fluorescence quenching experiments. In studies involving naphthalene-amine dyads, a significant intramolecular quenching of the naphthalene (B1677914) chromophore's fluorescence is observed, which is attributed to a thermodynamically favored intramolecular electron transfer mechanism researchgate.netwikipedia.org. The rate constants for this electron transfer can be quite rapid, on the order of 10⁸ s⁻¹ researchgate.netwikipedia.org. This efficient fluorescence quenching indicates that the electron transfer process is a primary deactivation pathway for the excited state of the naphthylamine moiety rsc.orgresearchgate.netwikipedia.org.

Formation and Reactivity of Contact Radical Ion Pairs

Following the initial photochemical electron transfer, a contact radical ion pair (CRIP) is formed between the newly generated N,N-dimethylnaphthalen-1-amine radical cation and the acceptor's radical anion rsc.org. The formation of a CRIP is a key mechanistic step, where the two charged radical species are held in close proximity by coulombic attraction rsc.orgresearchgate.net.

Role of Back Electron Transfer Efficiency

A significant challenge in the synthetic application of these photochemical reactions is the high efficiency of back electron transfer (BET) rsc.org. BET is the process where the electron on the acceptor radical anion is transferred back to the donor radical cation, regenerating the neutral ground-state molecules and releasing energy nih.gov. This process is often very fast and can prevent any net chemical transformation from occurring, especially at low reactant concentrations rsc.org.

To overcome the limitations imposed by efficient BET, certain strategies can be employed. Research has shown that the addition of minor amounts of water or other proton donors can induce an efficient chemical transformation rsc.org. The presence of a proton source can protonate the acceptor radical anion, preventing the electron from being transferred back to the naphthylamine radical cation. Another strategy is to use an excess of the naphthylamine derivative, which can participate in subsequent reactions with radical intermediates generated from the acceptor rsc.org.

| Strategy to Overcome BET | Consequence |

| Addition of Proton Donors (e.g., water) | Prevents electron return by protonating the acceptor radical anion. |

| Use of Excess Naphthylamine | Allows the amine to act as a reactant for subsequent radical intermediates. |

Aminium Radical Cation Intermediates and Coupling Reactions

Single-electron oxidation of the nitrogen atom in N,N-dimethylnaphthalen-1-amine systems leads to the formation of an aminium radical cation (ARC) acs.org. These ARCs are electrophilic radical species that are highly reactive and can participate in a variety of coupling reactions acs.orgmpg.de. The generation of ARCs can be achieved through various methods, including visible-light photoredox catalysis, which provides a mild pathway from the parent amine acs.orgmpg.de.

Once formed, these aminium radical cations readily undergo addition to nucleophilic species such as alkenes and arenes, forming new carbon-nitrogen bonds acs.orgresearchgate.netsemanticscholar.org. This reactivity is a cornerstone of modern hydroamination protocols. For example, photocatalytically generated ARCs can be used in the intramolecular anti-Markovnikov hydroamination of aryl olefins to produce a range of N-aryl heterocycles semanticscholar.org. The process involves the oxidation of the amine, a turnover-limiting C–N bond formation step, and a subsequent reduction of the resulting carbon-centered radical to complete the catalytic cycle researchgate.netsemanticscholar.org. These reactions represent a powerful method for C-N bond formation under significantly milder conditions than traditional methods semanticscholar.org.

Radical Pathways involving Carbamosyl and Aminyl Radicals

Beyond the aminium radical cation, other nitrogen-centered radicals can be generated and utilized. Aminyl radicals, which are neutral, open-shell intermediates, can be formed from N-functionalized amines acs.org. For instance, reductive cleavage of N-N bonds in N-aminopyridinium salts can unveil electrophilic aminyl (specifically, amidyl) radicals that are capable of engaging in diverse synthetic transformations nih.govchemrxiv.org. These electrophilic radicals can be trapped by olefins in carboamination reactions or react with silyl (B83357) enol ethers in aza-Rubottom type chemistry nih.govchemrxiv.org.

Carbamoyl (B1232498) radicals (R₂N-C•=O) are another class of nitrogen-containing radical intermediates, primarily used for the synthesis of amides rsc.org. These nucleophilic radicals are typically not generated directly from simple N,N-dialkylarylamines but from specific precursors under photochemically-induced conditions rsc.orgnih.gov. Common precursors include formamides, oxamic acids, and 4-substituted-1,4-dihydropyridines rsc.orgsioc-journal.cn. Once generated, carbamoyl radicals can undergo a variety of transformations, including addition to electron-deficient alkenes and participation in cascade cyclizations researchgate.netnih.gov.

Electrophilic and Nucleophilic Aromatic Reactions

The aromatic naphthalene core of 5,7-Dimethylnaphthalen-1-amine is susceptible to both electrophilic and nucleophilic attack, with the outcome being heavily influenced by the powerful electron-donating nature of the dimethylamino group and the presence of other activating or deactivating groups.

The N,N-dimethylamino group is a strong activating group and directs electrophilic substitution to the ortho and para positions (positions 2 and 4 of the naphthalene ring) chemrxiv.org. However, this high reactivity can also lead to challenges. For instance, the reaction of N,N-dimethylnaphthalen-1-amine with electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) results in strong tarring and the formation of complex mixtures researchgate.net. While minor amounts of 2-fluoro and 4-fluoro derivatives are formed, the reaction is difficult to control and can also produce biaryls, biarylmethanes, and N-demethylated products researchgate.net. This demonstrates the high nucleophilicity of the aromatic ring, which can lead to overreaction and side products under harsh electrophilic conditions chemrxiv.org.

Conversely, the dimethylamino group itself can be the target of nucleophilic aromatic substitution (SₙAr), but only when the aromatic ring is heavily activated by strong electron-withdrawing groups. In systems such as 1-dialkylamino-2,4-dinitronaphthalenes, the dialkylamino group can be rapidly displaced by primary amines rsc.org. The reaction proceeds via a classical SₙAr mechanism, involving the formation of a Meisenheimer intermediate, which is stabilized by the ortho and para nitro groups nih.govsemanticscholar.org. This amine-amine exchange is particularly facile in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) rsc.org. It is noteworthy that this substitution generally does not occur with secondary amines, indicating a steric sensitivity in the nucleophilic attack or subsequent steps rsc.org.

| Reaction Type | Reagents/Conditions | Outcome for N,N-Dimethylnaphthalen-1-amine Systems |

| Electrophilic Aromatic Substitution | Selectfluor, NFSI | Strong activation leads to tarring, complex mixtures, and minor fluorination at C2 and C4 positions. researchgate.net |

| Nucleophilic Aromatic Substitution | Primary amines, DMSO (on dinitro-activated substrates) | Facile displacement of the dimethylamino group. rsc.org |

Comparison with Classical Electrophilic Aromatic Substitution

The N,N-dimethylamino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. It strongly directs incoming electrophiles to the ortho and para positions relative to the amino group. In the case of N,N-dimethylnaphthalen-1-amine, this directing effect primarily targets the C2 (ortho) and C4 (para) positions of the substituted ring.

However, the reactions of potent electrophiles with highly activated amines like N,N-dimethylnaphthalen-1-amine can be complex. For instance, electrophilic fluorination with reagents such as Selectfluor (1-chloromethyl-4-fluorodiazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) often leads to the formation of complex mixtures, including biaryls, biarylmethanes, and N-demethylated products, alongside minor amounts of the expected 2-fluoro and 4-fluoro derivatives. This contrasts with classical EAS reactions on less activated substrates, which typically yield cleaner substitution products. The reaction proceeds via the formation of a Wheland intermediate, also known as an arenium ion or sigma complex, a resonance-stabilized carbocation intermediate common to all classical EAS reactions. The high reactivity can lead to side reactions and polymerization (tarring), complicating product isolation.

Nucleophilic Addition to Electron-Deficient Alkenes

The nitrogen atom of N,N-dimethylnaphthalen-1-amine possesses a lone pair of electrons, rendering it nucleophilic. While it is a tertiary amine and cannot form stable enamines in the same way as primary or secondary amines, it can participate in nucleophilic reactions. One such reaction is the nucleophilic addition to electron-deficient alkenes (a Michael-type addition).

General Mechanism of Nucleophilic Amine Addition:

Nucleophilic Attack: The amine's lone pair attacks the electrophilic carbon of the alkene.

Intermediate Formation: A tetrahedral or zwitterionic intermediate is formed.

Proton Transfer: A proton is transferred, often to the oxygen of a carbonyl group in the case of addition to enones, to yield a neutral intermediate called a carbinolamine.

Elimination (if applicable): In reactions with carbonyls, this is followed by the elimination of water to form an iminium ion, which is a key step in imine and enamine formation. For tertiary amines adding to alkenes, the reaction may terminate after the initial addition and protonation steps.

Mechanistic Elucidation through Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, particularly for determining rate-limiting steps. In the context of electrophilic aromatic substitution, kinetic isotope effect (KIE) studies, often using deuterium, can reveal whether the C-H bond cleavage is involved in the rate-determining step.

For the electrophilic fluorination of aromatic compounds with N-F reagents, which is analogous to the reactions of N,N-dimethylnaphthalen-1-amine, small kinetic isotope effects (kH/kD values between 0.86 and 1.00) have been observed. This indicates that the decomposition of the Wheland complex (the C-H bond breaking step) is not the rate-limiting stage of the reaction. Instead, the formation of the Wheland complex is the slower, rate-determining step. This finding is consistent with the generally accepted mechanism for most electrophilic aromatic substitutions. Isotopic labeling can also be used in metabolomics to trace and quantify amine-containing metabolites after derivatization.

Kinetic Aspects of Reaction Pathways (e.g., Diffusion-Controlled Processes)

The rates of chemical reactions involving N,N-dimethylnaphthalen-1-amine can vary significantly. Many bimolecular reactions in solution are limited by the rate at which the reactants can diffuse through the solvent to encounter each other. Such reactions are known as diffusion-controlled reactions.

| Reaction Type | Typical Rate Determining Step | Influencing Factors |

| Electrophilic Aromatic Substitution | Formation of the Wheland Complex | Solvent polarity, nature of the electrophile, temperature |

| Nucleophilic Addition | Nucleophilic attack on the electrophile | Steric hindrance, basicity of the amine, electrophilicity of the alkene/carbonyl |

| Radical Reactions (e.g., with OH) | H-atom abstraction or addition | Reactant concentrations, temperature, presence of radical initiators/scavengers |

Computational Insights into Reaction Mechanisms (e.g., Wheland Complex Decomposition)

Computational chemistry, particularly using Density Functional Theory (DFT), provides valuable insights into reaction mechanisms by modeling transition states and intermediates. For electrophilic aromatic substitution on N,N-dimethylnaphthalen-1-amine systems, computational studies can map the potential energy surface for the reaction.

These studies can confirm the structure of the Wheland complex (arenium ion), which is a key intermediate where the aromaticity of the ring is temporarily broken. Calculations can determine the activation energies for both the formation of this complex and its subsequent decomposition (deprotonation to restore aromaticity). In line with experimental isotopic labeling studies, computational models for similar systems have shown that the energy barrier for the formation of the Wheland complex is significantly higher than the barrier for its decomposition (proton loss). This confirms that the initial electrophilic attack is the rate-determining step. DFT calculations have been employed to explore the mechanisms of various amine reactions, including N-nitrosation and decomposition, providing detailed information on activation energies and the influence of electronic and steric effects.

| Intermediate/Transition State | Description | Role in Mechanism |

| Wheland Complex (Arenium Ion) | A resonance-stabilized cyclohexadienyl cation intermediate. | Key intermediate in electrophilic aromatic substitution. Its stability influences regioselectivity. |

| EAS Transition State 1 | The energy maximum corresponding to the formation of the Wheland complex. | Corresponds to the rate-determining step of the reaction. |

| EAS Transition State 2 | The energy maximum corresponding to the deprotonation of the Wheland complex. | Lower in energy than TS1, indicating a fast subsequent step. |

| Zwitterionic Intermediate | An intermediate with both a positive and negative formal charge. | Formed during the initial step of nucleophilic addition to electron-deficient alkenes. |

Derivatization Strategies and Molecular Transformations of N,n Dimethylnaphthalen 1 Amine

Synthesis of Fluorescent Probes via Acryloyl Derivatization

The introduction of an acryloyl group onto an aromatic amine can produce acrylamide (B121943) derivatives, which are valuable in the synthesis of functional polymers and have applications as electrophilic "warheads" in pharmaceutically active molecules that bind covalently to their targets chemistryviews.org. A general method for the synthesis of acrylamide derivatives involves the reaction of a salt of a nucleophilic amine with an activated acrylic acid derivative, such as acryloyl chloride google.com. Another approach is the palladium-catalyzed hydroaminocarbonylation of acetylene (B1199291) with various amines chemistryviews.org.

While specific examples of acryloyl derivatization of N,N-dimethylnaphthalen-1-amine to create fluorescent probes are not extensively documented, this strategy holds significant potential. The naphthalene (B1677914) core is inherently fluorescent, and modification with an acryloyl group would introduce a polymerizable functionality. This would allow for the incorporation of the dimethylaminonaphthalene fluorophore into polymer chains, leading to the creation of fluorescent polymers. The synthesis could be envisioned through the reaction of N,N-dimethylnaphthalen-1-amine with acryloyl chloride in the presence of a base to neutralize the HCl byproduct. The resulting N-(5,7-dimethylnaphthalen-1-yl)-N-methylacrylamide would be a monomer suitable for polymerization.

Table 1: Potential Reaction for Acryloyl Derivatization

| Reactants | Reagents | Product | Potential Application |

| N,N-Dimethylnaphthalen-1-amine, Acryloyl chloride | Base (e.g., Triethylamine) | N-(naphthalen-1-yl)-N-methylacrylamide | Synthesis of fluorescent polymers |

Sulfonylation and Dansyl Derivative Synthesis

Sulfonylation is a key transformation of N,N-dimethylnaphthalen-1-amine, most notably in the synthesis of dansyl derivatives. Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a widely used reagent for labeling primary and secondary amines, amino acids, and proteins. google.com The reaction of dansyl chloride with an amine yields a stable sulfonamide adduct that exhibits strong blue to blue-green fluorescence. google.com

The dansyl fluorophore is characterized by a charge transfer excited state, which makes it sensitive to the local environment and results in high emission quantum yields wikipedia.org. The synthesis of dansyl derivatives is a straightforward process, typically involving the reaction of dansyl chloride with the target amine in a suitable buffer, such as a sodium carbonate/bicarbonate buffer at a pH of around 9.8 researchgate.net.

The fluorescent properties of dansyl derivatives are well-established. The dansyl group has an excitation maximum around 335-340 nm and an emission maximum in the range of 518-535 nm. chemistryviews.orgwikipedia.org This significant Stokes shift and high fluorescence intensity make dansyl-labeled compounds readily detectable.

Table 2: Spectroscopic Properties of a Typical Dansyl Derivative

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | ~340 | chemistryviews.org |

| Emission Maximum (λem) | ~530-535 | chemistryviews.org |

The synthesis of sulfonamides from thiols and amines has also been explored as a more direct route, bypassing the need for sulfonyl chlorides nih.gov.

Introduction of Carbonyl and Aminomethyl Functionalities

The electron-rich nature of the N,N-dimethylnaphthalen-1-amine ring system makes it susceptible to electrophilic substitution reactions, which can be utilized to introduce carbonyl and aminomethyl functionalities.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds wikipedia.orgorganic-chemistry.org. The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) ijpcbs.comcambridge.org. This reagent acts as an electrophile, and upon reaction with N,N-dimethylnaphthalen-1-amine, would likely introduce a formyl (-CHO) group at the electron-rich ortho or para positions relative to the dimethylamino group. Subsequent hydrolysis of the intermediate iminium salt yields the corresponding aryl aldehyde wikipedia.org.

Mannich Reaction: The Mannich reaction is a three-component condensation that can be used to introduce an aminomethyl group onto an active hydrogen-containing compound wikipedia.org. In the context of N,N-dimethylnaphthalen-1-amine, which does not have an active hydrogen on a carbon alpha to a carbonyl, a variation of this reaction would be required. However, the principle of using an iminium ion as an electrophile is relevant. An Eschenmoser's salt or a similar reagent could potentially be used to introduce a dimethylaminomethyl group onto the naphthalene ring through electrophilic aromatic substitution.

These reactions provide pathways to functionalized naphthalenamines that can serve as building blocks for more complex molecules. For instance, the introduced aldehyde group can be a handle for further synthetic transformations.

Polymerization Studies Utilizing Functionalized Naphthalene Units

The incorporation of naphthalene-based units into polymers can impart desirable properties such as thermal stability and fluorescence uctm.edunih.gov. One strategy to create fluorescent polymers is the copolymerization of a fluorescent monomer with traditional monomers uctm.edu.

A derivative of N,N-dimethylnaphthalen-1-amine, functionalized with a polymerizable group such as an acryloyl or vinyl moiety, could serve as such a fluorescent monomer. For example, the N-(naphthalen-1-yl)-N-methylacrylamide discussed in section 4.1 could be copolymerized with monomers like methyl methacrylate (B99206) to produce a fluorescent polymer uctm.edu.

Another approach involves the synthesis of polymers where the naphthalene unit is part of the polymer backbone. For instance, new aromatic diamine monomers containing a naphthalene ring have been used to prepare polyimide films with specific thermal and dielectric properties chemicalbook.com. While not starting from N,N-dimethylnaphthalen-1-amine, these studies demonstrate the utility of incorporating naphthalene moieties into polymer structures. The synthesis of fluorescent polymer nanoparticles by encapsulating dyes has also emerged as a promising method for creating bright and stable bioimaging tools nih.gov.

Analytical Derivatization Methods for Chromatographic Analysis (e.g., HPLC-FLD)

N,N-dimethylnaphthalen-1-amine derivatives, particularly dansyl chloride, are extensively used as pre-column derivatization reagents for the analysis of various amines by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) ijpcbs.comasianpubs.orgmdpi.com. The primary purpose of this derivatization is to attach a fluorescent tag to the analyte molecules, which often lack a native chromophore or fluorophore, thereby enabling their sensitive detection asianpubs.org.

The reaction of dansyl chloride with primary or secondary amines results in highly fluorescent and stable sulfonamide derivatives google.com. This allows for the quantification of a wide range of biogenic amines and amino acids in various matrices researchgate.netcambridge.orgasianpubs.org. The derivatization procedure is typically straightforward and robust, involving the incubation of the sample with dansyl chloride in an alkaline buffer researchgate.netmdpi.com.

The resulting dansylated amines can be separated using reverse-phase HPLC columns and detected with high sensitivity using a fluorescence detector set at the appropriate excitation and emission wavelengths for the dansyl group (typically around 340 nm for excitation and 530 nm for emission) ijpcbs.com. Several studies have detailed the optimization of the derivatization and chromatographic conditions for the analysis of various amines mdpi.com. Dansyl-Cl is considered a versatile derivatization reagent due to the fluorescence and high ionization efficiency of its products sioc-journal.cn.

Spectroscopic Characterization and Advanced Analytical Techniques Applied to N,n Dimethylnaphthalen 1 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5,7-Dimethylnaphthalen-1-amine, NMR provides detailed information on the electronic environment of each proton, enabling structural confirmation and assessment of sample purity.

Proton NMR (¹H-NMR) for Structural Confirmation

The ¹H-NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the amine, aromatic, and methyl protons. The chemical shifts (δ) are influenced by the electron-donating nature of the amino (-NH₂) and methyl (-CH₃) groups, which generally cause upfield shifts (to lower ppm values) for nearby protons.

The expected signals in a typical deuterated solvent like CDCl₃ are:

Aromatic Protons: The five protons on the naphthalene (B1677914) ring system will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their specific chemical shifts and splitting patterns (coupling) depend on their position relative to the substituents.

The proton at the C8 position, being ortho to the electron-donating amino group, is expected to be shifted upfield.

The protons at C2, C3, and C4 will show characteristic coupling patterns (doublets, triplets, or doublet of doublets).

The protons at C6 is expected to appear as a singlet due to its isolation from adjacent protons.

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. The chemical shift of this peak is variable and depends on solvent, concentration, and temperature, but can be expected in the range of δ 3.5-5.0 ppm.

Methyl Protons (-CH₃): The protons of the two methyl groups at the C5 and C7 positions are in distinct chemical environments. They are expected to appear as two separate sharp singlets, likely in the region of δ 2.4-2.6 ppm.

The integration of these signals would correspond to a proton ratio of 5 (aromatic) : 2 (amine) : 6 (methyl groups combined).

Table 1: Predicted ¹H-NMR Chemical Shift Assignments for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₂-H, C₃-H, C₄-H, C₆-H, C₈-H) | 7.0 - 8.0 | Multiplets, Singlet | 5H |

| Methyl (C₅-CH₃, C₇-CH₃) | 2.4 - 2.6 | Two Singlets | 6H |

| Amine (-NH₂) | 3.5 - 5.0 | Broad Singlet | 2H |

Note: These are predicted values based on established principles of NMR spectroscopy. Actual experimental values may vary.

NMR for Tautomerism and Isomeric Purity Assessments

NMR spectroscopy is a powerful method for investigating dynamic equilibria such as tautomerism and for quantifying the isomeric purity of a sample. bohrium.com

Tautomerism: For this compound, which is a primary aromatic amine, significant tautomeric forms (e.g., imine-enamine) are not expected to exist in appreciable concentrations under standard analytical conditions. The aromatic system's stability strongly favors the amine form. Should any tautomerism occur, NMR would be the ideal technique to detect it, as distinct sets of proton and carbon signals would appear for each tautomer in equilibrium. encyclopedia.pubfu-berlin.dersc.org

Isomeric Purity: The synthesis of this compound could potentially yield other positional isomers. ¹H-NMR is highly effective for assessing isomeric purity. asdlib.org The presence of an isomeric impurity would be revealed by a secondary set of signals in the NMR spectrum. For instance, an isomer like 2,7-Dimethylnaphthalen-1-amine would display a different number of aromatic signals and unique chemical shifts for its methyl groups, allowing for its detection and quantification by comparing the integration of its characteristic peaks to those of the main 5,7-isomer. nih.gov

Solution NMR for Complex Formation and Aggregation Phenomena

Solution NMR techniques can provide valuable insights into non-covalent interactions, such as the formation of supramolecular complexes or self-aggregation. rsc.org

Complex Formation: The electron-rich naphthalene ring system of this compound can participate in host-guest chemistry, for example, with cyclodextrins or other macrocyclic hosts. rsc.orgbohrium.com Upon formation of an inclusion complex, the chemical environment of the amine's protons would change, leading to significant shifts in their NMR signals. Titration of a host molecule into a solution of the amine and monitoring the corresponding chemical shift changes can be used to determine the stoichiometry and binding constants of the complex. bmc-rm.orgmuni.czdntb.gov.ua

Aggregation Phenomena: Aromatic molecules like this naphthalenamine derivative can undergo self-aggregation in solution, primarily through π-π stacking interactions between the naphthalene rings. This aggregation can be studied by monitoring changes in chemical shifts as a function of concentration. Typically, aggregation causes upfield shifts in the aromatic proton signals. Advanced NMR techniques like Diffusion Ordered Spectroscopy (DOSY) can also be employed, where larger aggregates would exhibit slower diffusion rates compared to the monomeric species.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific functional groups. The key expected vibrational frequencies are detailed in Table 2. These include the N-H stretches of the primary amine, C-H stretches from both the aromatic ring and the methyl groups, and various stretching and bending modes of the naphthalene core.

Table 2: Predicted Principal FTIR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Symmetric & Asymmetric Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C-H Aromatic Stretch | Naphthalene Ring | 3000 - 3100 | Medium to Weak |

| C-H Aliphatic Stretch | Methyl Groups | 2850 - 3000 | Medium |

| C=C Aromatic Ring Stretch | Naphthalene Ring | 1500 - 1620 | Medium to Strong |

| N-H Bending (Scissoring) | Primary Amine | 1580 - 1650 | Medium |

| C-N Stretch | Aromatic Amine | 1250 - 1340 | Strong |

| C-H Out-of-Plane Bending | Naphthalene Ring | 700 - 900 | Strong |

Note: These are predicted wavenumber ranges based on characteristic group frequencies. scirp.orgchemicalbook.comresearchgate.netchemicalbook.com

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR is a powerful sampling technique used to obtain the infrared spectrum of a solid or liquid sample with minimal preparation. researchgate.netresearchgate.net When analyzing this compound, the ATR-IR spectrum will display the same fundamental vibrational frequencies as the conventional transmission FTIR spectrum. The underlying molecular vibrations being probed are identical. youtube.com

However, there can be slight differences in the relative intensities of the peaks. The depth of penetration of the IR evanescent wave into the sample is wavelength-dependent in ATR, which can cause peaks at lower wavenumbers to appear relatively more intense than in a transmission spectrum. youtube.com Despite this, the peak positions remain the primary data for functional group identification and structural confirmation, and the data presented in Table 2 are fully applicable to the interpretation of an ATR-IR spectrum of the compound.

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing critical information on its electronic structure, excited states, and interactions with its environment.

N,N-dimethylnaphthalen-1-amine and its derivatives are well-known fluorescent probes. Their fluorescence properties are highly sensitive to the local environment due to a phenomenon known as intramolecular charge transfer (ICT). Upon photoexcitation, the molecule can transition to an excited state where electron density is transferred from the electron-donating dimethylamino group to the electron-accepting naphthalene ring system.

This ICT process often results in dual fluorescence, with emission from both a locally excited (LE) state and a charge-transfer (ICT) state. The relative intensity and energy of these emission bands are strongly dependent on solvent polarity; in more polar solvents, the highly polar ICT state is stabilized, leading to a significant red-shift (a shift to longer wavelengths) in the fluorescence spectrum.

The fluorescence of these compounds can be "quenched" or diminished by various mechanisms. One such mechanism is photoinduced electron transfer (PET). For instance, amino acids like tryptophan can quench the fluorescence of related dimethylaminonaphthalene dyes. This process involves the transfer of an electron from tryptophan to the excited dye molecule, which then returns to the ground state via a non-radiative pathway.

The dynamics of these excited states occur on an ultrafast timescale. Femtosecond time-resolved fluorescence spectroscopy can be used to monitor the initial LE emission and the subsequent formation and solvation of the ICT state, with lifetimes often in the picosecond to nanosecond range.

UV-Vis absorption spectroscopy measures the absorption of light as a function of wavelength, corresponding to electronic transitions from the ground state to various excited states. The UV-Vis spectrum of N,N-dimethylnaphthalen-1-amine systems is typically characterized by multiple absorption bands.

These bands include high-energy π–π* transitions, which are characteristic of the aromatic naphthalene core, and lower-energy intramolecular charge-transfer (ICT) bands. The ICT band arises from the promotion of an electron from a molecular orbital with significant nitrogen lone-pair character to an anti-bonding π* orbital of the naphthalene ring. The position and intensity of these bands can be influenced by substitution on the aromatic ring and the solvent environment.

Table 2: Illustrative UV-Vis Absorption Data for N,N-Dimethylnaphthalen-1-amine Derivatives in Chloroform

| Compound Derivative | λ_max (nm) | log(ε) | Transition Type |

|---|---|---|---|

| Derivative A | 284 | 4.68 | π–π* |

| 401 | 4.46 | ICT | |

| Derivative B | 280 | 4.50 | π–π* |

| 437 | 4.25 | ICT | |

| Derivative C | 278 | 4.57 | π–π* |

| 415 | 4.30 | ICT |

Note: Data extracted from a study on complex 1,8-bis(dimethylamino)naphthalene (B140697) derivatives to illustrate typical absorption values. [from previous search]

Photoelectron spectroscopy (PES) provides direct experimental measurement of the binding energies of electrons in a molecule, which can be correlated with the energies of molecular orbitals. In a typical He(I) photoelectron experiment, the sample is irradiated with high-energy photons, causing the ejection of valence electrons. The kinetic energy of these photoelectrons is measured, and from this, the ionization energy (IE) is determined.

For N,N-dimethylnaphthalen-1-amine, the photoelectron spectrum is expected to show distinct features corresponding to the ionization of electrons from different molecular orbitals. The highest occupied molecular orbital (HOMO) is typically associated with the π-system of the naphthalene ring, while the lone pair of electrons on the nitrogen atom of the dimethylamino group also gives rise to a distinct ionization band. The adiabatic ionization potential for the parent compound, N,N-dimethylnaphthalen-1-amine, has been determined. nist.gov Studies on the related molecule N,N-dimethylaniline (N,N-DMA) show an adiabatic D₀(π⁻¹) ionization potential of 7.12 eV. hw.ac.uk

Table 3: Ionization Energy Data for N,N-Dimethylnaphthalen-1-amine

| Measurement Type | Value (eV) | Method |

|---|---|---|

| Ionization Energy | 7.2 | Photoionization |

Data from NIST Gas Phase Ion Energetics Data compilation. nist.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. libretexts.org The angles and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of individual atoms can be resolved. nih.gov This allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly available, the methodology would be directly applicable. The process involves growing a suitable single crystal, mounting it on a diffractometer, collecting diffraction data, and solving and refining the structure using specialized software. wikipedia.orglibretexts.org

A key output of an X-ray crystal structure analysis is the precise molecular conformation. quora.com This includes the determination of all dihedral angles (also known as torsion angles), which define the spatial relationship between different parts of the molecule.

For N,N-dimethylnaphthalen-1-amine systems, a critical structural parameter is the dihedral angle describing the twist of the dimethylamino group relative to the plane of the naphthalene ring. This angle is defined by the C2-C1-N-C(methyl) atoms. The degree of this twist is a balance between two opposing factors: steric hindrance between the methyl groups and the hydrogen atom at the 8-position of the naphthalene ring, which favors a more twisted conformation, and electronic conjugation between the nitrogen lone pair and the aromatic π-system, which favors a more planar arrangement.

In related structures, such as substituted aryl imines containing a naphthalene moiety, the dihedral angle between the naphthalene ring and an attached aromatic ring can be significant, with reported values around 79.8°. researchgate.net The precise dihedral angles determined from X-ray crystallography are crucial for understanding the electronic properties of the molecule, as the degree of conjugation directly impacts the energies of the molecular orbitals and thus the characteristics of the electronic spectra. researchgate.net

Analysis of Intermolecular Interactions (e.g., C-H...π, N-H...π)

Intermolecular interactions are fundamental to understanding the chemical and physical properties of molecular systems. In the context of N,N-Dimethylnaphthalen-1-amine, a tertiary amine, specific types of non-covalent interactions can be anticipated.

C-H...π Interactions: These interactions involve the hydrogen atoms of the methyl groups (C-H bonds) and the electron-rich π system of the naphthalene ring of a neighboring molecule. Such interactions, while weak, can play a significant role in the crystal packing and aggregation of the compound. The strength of C-H...π interactions is typically in the range of 0.3 to 0.9 kcal/mol. The geometry of these interactions is a key factor, with the C-H bond generally pointing towards the face of the aromatic ring.

N-H...π Interactions: It is important to note that N,N-Dimethylnaphthalen-1-amine, being a tertiary amine, lacks a hydrogen atom directly bonded to the nitrogen. Therefore, it cannot act as a donor for N-H...π interactions. However, the nitrogen's lone pair of electrons can participate in other types of non-covalent interactions.

n→π Interactions:* A notable interaction that can occur involves the donation of electron density from the nitrogen's non-bonding orbital (lone pair, n) to an empty π* orbital of a nearby aromatic ring or other electron-accepting system. researchgate.net This type of interaction has been shown to influence the conformational stability of molecules. researchgate.net

Hyphenated Chromatographic Techniques (e.g., GC-MS, HPLC-FLD)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are indispensable for the analysis of N,N-Dimethylnaphthalen-1-amine.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds like N,N-Dimethylnaphthalen-1-amine. The compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

The mass spectrum of N,N-Dimethylnaphthalen-1-amine shows characteristic fragments that are used for its identification. nih.gov Data from the NIST library indicates a prominent molecular ion peak, which is consistent with the compound's molecular weight. nih.govnist.gov

Table 1: Key Mass Spectrometry Peaks for N,N-Dimethylnaphthalen-1-amine

| m/z (mass-to-charge ratio) | Interpretation |

|---|---|

| 171 | Molecular Ion [M]+ |

| 170 | [M-H]+ |

| 128 | Loss of C3H7N |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): HPLC is a versatile technique for separating compounds in a liquid mobile phase. For aromatic amines, reversed-phase HPLC is commonly employed. squ.edu.omresearchgate.net When coupled with a fluorescence detector (FLD), the method can achieve very low detection limits for fluorescent compounds.

N,N-Dimethylnaphthalen-1-amine possesses a naphthalene ring system, which imparts native fluorescence, making it a candidate for direct analysis by HPLC-FLD. However, to enhance sensitivity and selectivity, a pre-column derivatization step is often employed for amines. mdpi.comnih.gov A fluorescent tagging reagent reacts with the amine to produce a highly fluorescent derivative, which can then be detected with high sensitivity. squ.edu.om The choice of excitation and emission wavelengths is critical for optimal detection. mdpi.com

Table 2: Typical Parameters for HPLC-FLD Analysis of Aromatic Amines

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Buffer mixtures |

| Derivatization Reagent | Dansyl Chloride, NBD-Cl (for secondary amines) |

| Excitation Wavelength (λex) | Dependent on the fluorophore (e.g., 340 nm for Dansyl derivatives) |

| Emission Wavelength (λem) | Dependent on the fluorophore (e.g., 530 nm for Dansyl derivatives) |

These are general conditions and would require optimization for the specific analysis of N,N-Dimethylnaphthalen-1-amine.

The development of such hyphenated methods is crucial for determining the presence and concentration of N,N-Dimethylnaphthalen-1-amine in various matrices, from environmental samples to industrial process streams.

Theoretical and Computational Chemistry of N,n Dimethylnaphthalen 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock Methods)

Quantum chemical calculations are fundamental tools for predicting the properties of molecules from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to study the electronic structure and geometry of organic molecules. samipubco.com DFT, in particular, is widely used due to its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. arxiv.org For a molecule like 5,7-Dimethylnaphthalen-1-amine, these calculations would be performed using a basis set, such as 6-311++G(d,p), to accurately describe the distribution of electrons.

A crucial first step in computational chemistry is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.net For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency analysis is typically performed. dtic.mil This calculation predicts the infrared (IR) and Raman spectra of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of C-H bonds, the scissoring of NH2 groups, or the breathing of the naphthalene (B1677914) rings. dtic.mil A key outcome of this analysis is the confirmation that the optimized structure is a true energy minimum, which is indicated by the absence of imaginary frequencies.

Table 1: Representative Calculated Vibrational Frequencies for a Naphthalenamine Derivative. (Note: This data is illustrative for a related compound and not specific to this compound)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3100 |

| CH₃ Asymmetric Stretch | 2980 |

| CH₃ Symmetric Stretch | 2920 |

| C=C Aromatic Stretch | 1620 |

| N-H Scissoring | 1580 |

| C-N Stretch | 1350 |

| Ring Breathing | 1050 |

This interactive table is based on typical values for aromatic amines.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excited and therefore more reactive. researchgate.net For this compound, the presence of the electron-donating amine and methyl groups would be expected to raise the energy of the HOMO and influence the HOMO-LUMO gap. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Naphthalene. (Note: This data is representative and not specific to this compound)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

This interactive table is based on DFT calculations for analogous systems. samipubco.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red areas signify regions of high electron density and are susceptible to electrophilic attack, while blue areas indicate electron-deficient regions that are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group due to the lone pair of electrons. The aromatic rings would exhibit a more complex potential landscape, with the methyl groups also influencing the local electron density.

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. nih.gov Computational methods, particularly DFT, can be used to predict the NLO response of a molecule by calculating its hyperpolarizability. mdpi.comdntb.gov.ua

The presence of the electron-donating amine group and the π-system of the naphthalene core in this compound suggests that it may possess NLO properties. dntb.gov.ua Theoretical calculations would involve determining the first and second hyperpolarizabilities (β and γ) to quantify its potential as an NLO material. nih.gov

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. dntb.gov.ua By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction pathway can be constructed. This allows for the determination of activation energies and the identification of the most favorable reaction mechanism.

For this compound, computational studies could be employed to investigate various reactions, such as electrophilic aromatic substitution or oxidation of the amine group. For instance, in a study of catalytic poisoning, DFT calculations were used to analyze the interactions between amines and catalysts, revealing the mechanism of deactivation. nih.gov Such an approach could be used to understand how this compound might interact with catalysts or other reagents.

Molecular Dynamics Simulations (for analogous systems or related materials modeling)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aip.org Unlike quantum chemical calculations that focus on the electronic structure of a single molecule, MD simulations can model the behavior of larger systems, such as a molecule in a solvent or a crystal lattice. arxiv.org

Analysis of Intramolecular Charge Transfer (ICT) and Electronic Properties

The photophysical behavior of N,N-Dimethylnaphthalen-1-amine is significantly influenced by the phenomenon of intramolecular charge transfer (ICT), a process where photoexcitation leads to a substantial redistribution of electron density from an electron-donating portion of a molecule to an electron-accepting portion. In N,N-Dimethylnaphthalen-1-amine, the dimethylamino group serves as the electron donor, while the naphthalene ring acts as the electron acceptor. This charge transfer character of the excited state gives rise to distinct electronic and photophysical properties.

Upon absorption of light, the molecule is promoted from its ground electronic state (S₀) to an excited electronic state (S₁). In the ground state, the molecule has a certain electron distribution and a corresponding dipole moment. Following excitation, a significant transfer of electron density occurs from the lone pair of the nitrogen atom of the dimethylamino group to the π-system of the naphthalene ring. This results in an excited state that is significantly more polar than the ground state, possessing a larger dipole moment. This excited state is often referred to as an ICT state.

A key experimental indicator of this intramolecular charge transfer is the molecule's solvatochromic behavior. Solvatochromism is the change in the color of a chemical substance depending on the polarity of the solvent. For N,N-Dimethylnaphthalen-1-amine, an increase in the polarity of the solvent leads to a noticeable red shift (bathochromic shift) in its fluorescence emission spectrum. This phenomenon can be explained by the differential solvation of the ground and excited states. The more polar excited state is stabilized to a greater extent by polar solvent molecules compared to the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a smaller energy gap for fluorescence emission and, consequently, a shift to longer wavelengths.

The photophysics of 1-aminonaphthalene derivatives, including N,N-Dimethylnaphthalen-1-amine, have been investigated in various solvents. The observed red shift in the emission spectrum in polar solvents is a consequence of two primary relaxation mechanisms. The first is an intramolecular reorganization of the amino substituent, which is stabilized by even small changes in the solute's environment. The second, which is more pronounced in moderately fluid solvents, is a bulk relaxation of the solvent dipoles around the newly formed, larger dipole moment of the excited state of the solute.

Detailed Research Findings from Computational Studies

Comprehensive computational investigations using methods such as Time-Dependent Density Functional Theory (TD-DFT) or ab initio calculations (e.g., CASSCF/CASPT2) would be required to generate detailed quantitative insights into the ICT process of N,N-Dimethylnaphthalen-1-amine. These calculations could provide the following critical data:

Optimized Geometries: The ideal geometries of the molecule in both its ground (S₀) and first singlet excited (S₁) states. This would reveal any structural changes, such as the twisting of the dimethylamino group relative to the naphthalene plane, that accompany the ICT process.

Electronic Transition Energies and Oscillator Strengths: The calculated energies for absorption and emission, and the probability of these transitions occurring.

Dipole Moments: The magnitude and orientation of the dipole moments in the ground and excited states, which would offer a quantitative measure of the extent of charge transfer.

Molecular Orbital Analysis: Visualization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would show the spatial distribution of the electron density involved in the electronic transition, confirming the donor-acceptor character of the molecular fragments.

Potential Energy Surfaces: Mapping the potential energy of the excited state as a function of key geometric coordinates (e.g., the amino group twist angle) would help to identify the energy barriers and the reaction pathway for the formation of the ICT state.

Data Tables from Theoretical Calculations

The following tables are illustrative of the type of data that would be generated from detailed computational studies on N,N-Dimethylnaphthalen-1-amine. In the absence of specific literature data for this compound, the tables are presented as a template for the expected results.

Table 1: Calculated Electronic Transition Properties of N,N-Dimethylnaphthalen-1-amine

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₁ | Data Not Available | Data Not Available | Data Not Available |

| S₂ | Data Not Available | Data Not Available | Data Not Available |

This table would typically present the calculated vertical excitation energies, corresponding wavelengths, and oscillator strengths for the lowest-lying singlet excited states.

Table 2: Calculated Dipole Moments of N,N-Dimethylnaphthalen-1-amine

| State | Dipole Moment (Debye) |

|---|---|

| Ground State (S₀) | Data Not Available |

| Excited State (S₁) | Data Not Available |

This table would quantify the change in polarity between the ground and the charge-transfer excited state.

Applications in Advanced Materials Science and Chemical Biology

Functional Materials with Optoelectronic Properties

The unique photophysical characteristics of the 5,7-dimethylnaphthalen-1-amine scaffold are leveraged in the creation of a variety of functional materials with tailored optoelectronic properties.

Design and Synthesis of Push-Pull Chromophores

Push-pull chromophores are organic molecules characterized by an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated system. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting optical properties. The amino group of this compound serves as an effective electron donor, making it a suitable component for the design of push-pull systems.

Naphthalene (B1677914) derivatives bearing electron-donating and electron-accepting groups are known to exhibit solvatochromism, where the color of the compound changes with the polarity of the solvent. This property is a direct consequence of the change in the dipole moment of the molecule upon excitation. The synthesis of such chromophores often involves coupling the naphthalene-based donor with a suitable electron acceptor through a π-conjugated bridge. While specific examples detailing the use of this compound in push-pull chromophores are not extensively documented in publicly available literature, the principles of their design are well-established. For instance, naphthalene derivatives are utilized in the synthesis of D-π-A push-pull dyes. nih.gov The synthesis of new analogs often involves classical ring closure reactions or modern transition metal-catalyzed coupling reactions to connect the heterocyclic acceptor to the naphthalene donor. nih.gov

Table 1: Examples of Naphthalene-Based Push-Pull Chromophores and their Properties

| Donor Moiety | Acceptor Moiety | π-Conjugated Spacer | Key Properties | Reference |

| N,N-Dimethylaminonaphthalene | Malononitrile | Ethenyl | Solvatochromism, Potential for labeling protein aggregates | nih.gov |

| N,N-Dimethylaminonaphthalene | Heterocyclic systems | Varied | Tunable optical and binding properties | nih.gov |

| Pyrene | Various electron acceptors | Ethenyl | Negative solvatochromism | mdpi.com |

| 1H-cyclopenta[b]naphthalene-1,3(2H)-dione based | Various electron donors | Benzylidene | Positive solvatochromism | nih.gov |

This table presents examples of related naphthalene-based push-pull chromophores to illustrate the design principles that could be applied to this compound.

Development of Fluorescent Probes and Environmental Sensors (e.g., Polarity, Protic Environments)

The fluorescence properties of many naphthalene derivatives are highly sensitive to the polarity of their local environment. escholarship.org This sensitivity arises from changes in the electronic distribution of the molecule in the excited state, which can be influenced by interactions with solvent molecules. This makes them excellent candidates for the development of fluorescent probes and environmental sensors.

For example, 2-dimethylamino-6-lauroylnaphthalene (Laurdan) and 2-dimethylamino-6-propionylnaphthalene (Prodan) are well-known polarity-sensitive fluorescent probes. escholarship.org Their emission spectra exhibit a red shift in polar solvents due to the relaxation of solvent dipoles around the excited fluorophore. escholarship.org This phenomenon, known as solvatochromism, allows for the characterization of the polarity of microenvironments, such as biological membranes.

Table 2: Properties of Polarity-Sensitive Naphthalene-Based Fluorescent Probes

| Probe Name | Key Structural Feature | Emission Shift in Polar Solvents | Typical Application | Reference |